Imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-3-carboxylic acid is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a molecular weight of 162.15 and a boiling point of 195.5-197°C . The IUPAC name for this compound is imidazo[1,2-a]pyridine-3-carboxylic acid .
Synthesis Analysis
There are several strategies for the synthesis of imidazo[1,2-a]pyridine derivatives, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-3-carboxylic acid is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12) .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-3-carboxylic acid is a solid at ambient temperature .
Scientific Research Applications
Pharmaceutical Research: Antibacterial Agents
Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been explored for their antibacterial properties. A study demonstrated that compounds synthesized through ligand-free Pd-catalyzed decarboxylative arylation showed activity against Staphylococcus aureus . This suggests potential for developing new antibacterial drugs.
Organic Synthesis: Decarboxylative Arylation
The compound serves as a precursor in organic synthesis, particularly in decarboxylative arylation reactions. It allows for the introduction of aryl groups into the imidazo[1,2-a]pyridine ring, which can lead to the creation of complex molecules for further research and development .
Material Science: Optoelectronic Devices
In material science, derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid are used in the development of optoelectronic devices. Their luminescent properties make them suitable for applications in light-emitting diodes and other electronic components that require organic luminescent materials .
Sensor Technology: Chemical Sensors
This compound is also instrumental in the field of sensor technology. Its derivatives can be used to create sensors that detect specific chemicals or environmental conditions, which is crucial for monitoring and safety applications .
Cancer Research: Anti-Cancer Drugs
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit potential as anti-cancer agents. Their ability to interact with various biological targets makes them candidates for drug development in oncology .
Imaging Techniques: Confocal Microscopy
The luminescent properties of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives are valuable in confocal microscopy and imaging. They can serve as emitters, enhancing the quality of images obtained from these techniques, which is essential for detailed biological studies .
Drug Discovery: Multicomponent Reactions
The compound’s structure is amenable to multicomponent reactions (MCRs), which are pivotal in rapidly synthesizing small molecule libraries. These libraries are a cornerstone of drug discovery, providing a diverse range of compounds for screening and potential therapeutic use .
Catalysis: Ligand-Free Catalytic Processes
Imidazo[1,2-a]pyridine-3-carboxylic acid is used in catalysis, particularly in ligand-free methods. This simplifies the catalytic process and can be more cost-effective and environmentally friendly compared to traditional methods that require ligands .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-3-carboxylic acid has been recognized as a significant scaffold in medicinal chemistry, with a wide range of applications . It has been used to develop novel KRAS G12C inhibitors , which are potent anticancer agents . KRAS G12C is a common mutation in various cancers and is a primary target of this compound .
Mode of Action
The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, thereby preventing the proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .
Biochemical Pathways
The compound affects the KRAS pathway, which plays a crucial role in cell proliferation and survival . By inhibiting the KRAS G12C mutation, the compound disrupts this pathway, leading to the death of cancer cells .
Pharmacokinetics
This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion properties, contributing to its bioavailability .
Result of Action
The compound’s action results in potent anti-cancer effects. For instance, one derivative of the compound, referred to as I-11, has shown potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . This indicates the potential of the compound as a lead compound for the treatment of intractable cancers .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, adequate ventilation is necessary when handling the compound to avoid inhalation, which can cause respiratory tract irritation . Furthermore, the compound should be stored in suitable, closed containers for disposal .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have wide-ranging applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of their biological activities could be potential future directions .
properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGXPDFZEQXZDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211053 | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
6200-60-8 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6200-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006200608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG4R7HE86J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of imidazo[1,2-a]pyridine-3-carboxylic acid in organic synthesis?
A: Imidazo[1,2-a]pyridine-3-carboxylic acid serves as a valuable building block for synthesizing diverse 3-aryl-imidazo[1,2-a]pyridine derivatives. These derivatives are important because the imidazo[1,2-a]pyridine scaffold is found in numerous bioactive molecules with potential applications in medicinal chemistry. [, , ]
Q2: What novel synthetic approaches have been developed for 3-aryl-imidazo[1,2-a]pyridines using imidazo[1,2-a]pyridine-3-carboxylic acid?
A: Recent research highlights a palladium-catalyzed decarboxylative arylation reaction. This reaction utilizes imidazo[1,2-a]pyridine-3-carboxylic acid and readily available aryl halides (like aryl chlorides and bromides) to efficiently produce 3-aryl-imidazo[1,2-a]pyridines. [, ] Notably, some reactions can be performed under environmentally friendly conditions, like in aqueous media and open air. []
Q3: What are the advantages of using aryl chlorides in these palladium-catalyzed reactions?
A: Aryl chlorides offer a cost-effective and widely available alternative to other aryl halides, making them attractive reagents for large-scale synthesis. []
Q4: Are there any specific examples of how the synthesized compounds have been tested for biological activity?
A: While the provided research focuses heavily on the synthetic methodology, one study found that some of the synthesized 3-aryl-imidazo[1,2-a]pyridines demonstrated antibacterial activity against Staphylococcus aureus. [] This finding suggests potential applications in developing new antibacterial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.